molecular formula C18H21NO3 B13420879 benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate

benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate

Cat. No.: B13420879
M. Wt: 299.4 g/mol
InChI Key: YCSVPPJSQYCQRJ-KRWDZBQOSA-N
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Description

Benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group, a hydroxy group, and a phenylbutan-2-yl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate typically involves large-scale synthesis using optimized versions of the above methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry:

Biology:

  • Potential applications in the development of pharmaceuticals due to its structural features.

Medicine:

  • Investigated for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients.

Industry:

  • Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate exerts its effects involves the formation and cleavage of the carbamate group. The benzyl group can be removed via catalytic hydrogenation, releasing the active amine . This process is crucial in peptide synthesis and other organic transformations where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the phenylbutan-2-yl group provides unique steric and electronic properties, making it distinct from other carbamates.
  • Its specific configuration (2S) adds to its selectivity in reactions and applications.

Conclusion

Benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate is a versatile compound with significant applications in organic synthesis, pharmaceuticals, and industrial chemistry. Its unique structure and reactivity make it a valuable intermediate in various chemical processes.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C18H21NO3/c20-13-17(12-11-15-7-3-1-4-8-15)19-18(21)22-14-16-9-5-2-6-10-16/h1-10,17,20H,11-14H2,(H,19,21)/t17-/m0/s1

InChI Key

YCSVPPJSQYCQRJ-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](CO)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CCC(CO)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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